4-[(1-ethylcyclopentyl)amino]-2-methylsulfanylpyrimidine-5-carboxamide
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Overview
Description
4-[(1-ethylcyclopentyl)amino]-2-methylsulfanylpyrimidine-5-carboxamide is a complex organic compound with a unique structure that includes a pyrimidine ring substituted with an ethylcyclopentylamino group and a methylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1-ethylcyclopentyl)amino]-2-methylsulfanylpyrimidine-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common method includes the formation of the pyrimidine ring followed by the introduction of the ethylcyclopentylamino and methylsulfanyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[(1-ethylcyclopentyl)amino]-2-methylsulfanylpyrimidine-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups onto the pyrimidine ring.
Scientific Research Applications
4-[(1-ethylcyclopentyl)amino]-2-methylsulfanylpyrimidine-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(1-ethylcyclopentyl)amino]-2-methylsulfanylpyrimidine-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 4-[(1-aminomethyl)-2-ethylcyclopentyl]amino-pentan-2-ol
- 4-amino-2-phenylpyrimidines
Uniqueness
4-[(1-ethylcyclopentyl)amino]-2-methylsulfanylpyrimidine-5-carboxamide is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C13H20N4OS |
---|---|
Molecular Weight |
280.39 g/mol |
IUPAC Name |
4-[(1-ethylcyclopentyl)amino]-2-methylsulfanylpyrimidine-5-carboxamide |
InChI |
InChI=1S/C13H20N4OS/c1-3-13(6-4-5-7-13)17-11-9(10(14)18)8-15-12(16-11)19-2/h8H,3-7H2,1-2H3,(H2,14,18)(H,15,16,17) |
InChI Key |
AZDVEWCNVIZEPJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CCCC1)NC2=NC(=NC=C2C(=O)N)SC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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